2-Methoxy-4,6-dimethylpyrimidin-5-OL physical properties
2-Methoxy-4,6-dimethylpyrimidin-5-OL physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Methoxy-4,6-dimethylpyrimidin-5-ol
Introduction
2-Methoxy-4,6-dimethylpyrimidin-5-ol is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is of significant interest to researchers, scientists, and drug development professionals as it is a fundamental component of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] The substituents on the pyrimidine ring—a hydroxyl group, a methoxy group, and two methyl groups—impart specific physicochemical properties that are critical to its behavior in chemical and biological systems. Understanding these properties is paramount for its application in synthesis, medicinal chemistry, and materials science.
This technical guide provides a comprehensive framework for the characterization of 2-Methoxy-4,6-dimethylpyrimidin-5-ol. Due to the limited availability of experimentally determined data for this specific molecule, this document focuses on established, field-proven methodologies for determining its key physical properties. The protocols described herein are designed to be self-validating and are grounded in authoritative analytical chemistry principles, providing a robust roadmap for researchers.
Chemical Identity and Predicted Physicochemical Properties
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-methoxy-4,6-dimethylpyrimidin-5-ol | - |
| CAS Number | 345642-89-9 | [3] |
| Molecular Formula | C₇H₁₀N₂O₂ | [3] |
| Molecular Weight | 154.17 g/mol | Calculated |
| XLogP3-AA (Predicted) | 0.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 55.2 Ų | [2] |
Note: Predicted values are for the structural analog 2-Methoxy-4-methylpyrimidin-5-ol and should be confirmed experimentally.
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physical properties of 2-Methoxy-4,6-dimethylpyrimidin-5-ol.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting point range (typically ≤1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
This protocol describes the use of a modern digital melting point apparatus, which allows for precise temperature control and observation.[4]
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Sample Preparation:
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Ensure the sample of 2-Methoxy-4,6-dimethylpyrimidin-5-ol is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
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Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[5]
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Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[5]
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Approximate Melting Point (Rapid Determination):
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If the melting point is unknown, a preliminary rapid heating run is essential to determine an approximate range.
-
Place the loaded capillary tube into the heating block of the apparatus.
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Set a fast heating rate (e.g., 10-20°C per minute).
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Record the temperature range from the first sign of melting (sintering or the appearance of a liquid droplet) to the complete liquefaction of the sample.[5]
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-
Accurate Melting Point (Slow Determination):
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
-
Insert a new, freshly prepared capillary tube with the sample.
-
Heat rapidly to about 15-20°C below the approximate melting point.[6]
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Carefully observe the sample through the magnifying lens.
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Record the temperature at which the first droplet of liquid appears (T₁).
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Record the temperature at which the entire sample has turned into a clear liquid (T₂).
-
The melting point range is reported as T₁ - T₂. For a pure compound, this range should be narrow.
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Solubility Profile
Determining the solubility of 2-Methoxy-4,6-dimethylpyrimidin-5-ol in a variety of solvents provides insight into its polarity and the nature of its functional groups.[7] This information is crucial for selecting appropriate solvents for reactions, purification (recrystallization), and formulation.
This procedure involves testing the solubility in a sequence of solvents to classify the compound.[8][9]
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General Procedure:
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Place approximately 25 mg of the compound into a small test tube.
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Add 0.75 mL of the selected solvent in three portions of 0.25 mL.
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After each addition, shake the tube vigorously for at least 30 seconds.[8]
-
Observe if the solid dissolves completely. A compound is considered "soluble" if it dissolves completely at this concentration (approx. 33 mg/mL).
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Solvent Sequence and Interpretation:
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Water (H₂O):
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If soluble, the compound is likely a small molecule with polar functional groups capable of hydrogen bonding. Test the resulting solution with litmus or pH paper.
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Acidic pH: Suggests a water-soluble acid (Class Sₐ).
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Basic pH: Suggests a water-soluble base (Class Sₑ).
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Neutral pH: Suggests a water-soluble neutral compound (Class Sₙ).
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-
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5% Sodium Hydroxide (NaOH) (aq):
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If insoluble in water but soluble in 5% NaOH, the compound is likely an acid. The phenolic hydroxyl group in 2-Methoxy-4,6-dimethylpyrimidin-5-ol is expected to be acidic enough to react and form a soluble sodium salt.[9]
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-
5% Sodium Bicarbonate (NaHCO₃) (aq):
-
This is a weaker base than NaOH. If the compound is soluble in 5% NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base indicates a relatively strong acid (e.g., a carboxylic acid), while insolubility suggests a weak acid, such as a phenol.[9] 2-Methoxy-4,6-dimethylpyrimidin-5-ol is expected to be insoluble in 5% NaHCO₃.
-
-
5% Hydrochloric Acid (HCl) (aq):
-
If insoluble in water and NaOH, test solubility in 5% HCl. Solubility indicates the presence of a basic functional group, such as an amine. The pyrimidine ring nitrogens have basic character and may protonate to form a soluble hydrochloride salt.
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Organic Solvents:
-
Independently test solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane to establish a polarity profile.
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Caption: Systematic workflow for determining the solubility class of an organic compound.
Acidity Constant (pKa) Determination
The hydroxyl group at the 5-position of the pyrimidine ring imparts phenolic character, making the compound weakly acidic. The pKa value quantifies this acidity. UV-Vis spectroscopy is a sensitive method for determining the pKa of compounds containing a chromophore adjacent to an ionizable group.[10] The absorbance spectrum of the compound will change as a function of pH as it transitions between its protonated (phenol) and deprotonated (phenoxide) forms.[11][12]
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Preparation of Solutions:
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Stock Solution: Prepare a concentrated stock solution of 2-Methoxy-4,6-dimethylpyrimidin-5-ol in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12). A universal buffer system or individual buffers (e.g., citrate, phosphate, borate) can be used. Ensure the ionic strength of all buffers is kept constant by adding a neutral salt like KCl.[11]
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Spectroscopic Measurement:
-
For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a fixed volume of the buffer in a quartz cuvette. The final concentration of the compound should be low enough to be within the linear range of the spectrophotometer (Absorbance < 1.5).
-
Measure the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.[12]
-
Record the spectrum of the most acidic solution (e.g., pH 2), which represents the fully protonated species (HA).
-
Record the spectrum of the most basic solution (e.g., pH 12), which represents the fully deprotonated species (A⁻).[13]
-
-
Data Analysis:
-
Identify a wavelength (λ) where the difference in absorbance between the protonated (AHA) and deprotonated (AA⁻) forms is maximal.[14]
-
Plot the absorbance at this wavelength versus the pH of the buffer solutions. The resulting plot should be a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated for each pH using the Henderson-Hasselbalch equation adapted for spectroscopic data:
-
pKa = pH + log [ (AA⁻ - A) / (A - AHA) ]
-
Where 'A' is the absorbance of the sample at a given intermediate pH.[13]
-
-
Calculate the pKa for several points along the curve and report the average value.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxy-4-methylpyrimidin-5-ol | C6H8N2O2 | CID 67282070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methoxy-4,6-dimethylpyrimidin-5-ol|CAS 345642-89-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. pharmaguru.co [pharmaguru.co]
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